2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid
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Overview
Description
2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing nitrogen atoms
Preparation Methods
The synthesis of 2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 1-methyl-1H-1,3-benzodiazole with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-methyl-2-(1-methyl-1H-1,3-benzodiazol-5-yl)propanoic acid can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
Telmisartan: A benzimidazole derivative used as an antihypertensive agent.
(2-methyl-1H-1,3-benzodiazol-5-yl)methanamine: A related compound with different functional groups. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methyl-2-(1-methylbenzimidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,11(15)16)8-4-5-10-9(6-8)13-7-14(10)3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
JZGXXZPOWCLHAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O |
Origin of Product |
United States |
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